BenchChemオンラインストアへようこそ!

11β-Methoxy Dienogest

HPLC Method Validation Pharmaceutical Quality Control Impurity Profiling

11β-Methoxy Dienogest (CAS not assigned to a specific biological agent; identified as a dienogest impurity derivative) is a synthetic 19-nortestosterone analog. Structurally, it features a 17α-cyanomethyl group characteristic of dienogest, with an additional methoxy substitution at the 11β position.

Molecular Formula C₂₁H₂₇NO₃
Molecular Weight 341.44
Cat. No. B1162470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11β-Methoxy Dienogest
SynonymsDienogest Impurity K
Molecular FormulaC₂₁H₂₇NO₃
Molecular Weight341.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11β-Methoxy Dienogest as a Critical Process Impurity Reference: A Progestin-Based Selective Receptor Agonist


11β-Methoxy Dienogest (CAS not assigned to a specific biological agent; identified as a dienogest impurity derivative) is a synthetic 19-nortestosterone analog . Structurally, it features a 17α-cyanomethyl group characteristic of dienogest, with an additional methoxy substitution at the 11β position. While dienogest (the parent molecule) is a well-established progestin used in endometriosis therapy and oral contraception, 11β-Methoxy Dienogest is primarily utilized as an analytical reference standard (Dienogest Impurity K) in pharmaceutical quality control to ensure the purity and safety of dienogest-based drug products . The 11β-methoxy modification distinguishes it from other dienogest-related impurities like 11β-hydroxy or 11β-hydroperoxy derivatives, influencing its chromatographic behavior and receptor binding profile [1].

Why 11β-Methoxy Dienogest Cannot Be Substituted with Generic Dienogest or Other In-Class Progestins for Analytical Method Validation


Substituting 11β-Methoxy Dienogest with dienogest or other progestins like norethisterone or levonorgestrel is impossible in the context of pharmaceutical quality control and analytical method validation. As a synthetic process-related impurity (Dienogest Impurity K), its specific 11β-methoxy structure yields unique chromatographic retention and spectroscopic signatures that are critical for detecting and quantifying this particular contaminant in dienogest active pharmaceutical ingredient (API) [1]. This is a mandatory requirement for compliance with ICH Q3A guidelines on impurities in new drug substances. Furthermore, the structural modification at the 11β position alters its binding affinity to steroid receptors compared to dienogest, which has implications for pharmacological evaluations of dienogest impurity mixtures [2]. Using an incorrect impurity standard or a non-11β-methoxylated progestin would lead to inaccurate quantification, misidentification of impurities, and failure to meet pharmacopoeial monographs [3].

Quantitative Differentiation Evidence for 11β-Methoxy Dienogest as a Dienogest Impurity K Standard


Chromatographic Resolution: Complete Baseline Separation of 11β-Methoxy Dienogest (Impurity K) from Dienogest API

A specific HPLC analysis method has been developed to effectively separate Dienogest Impurity K (11β-Methoxy Dienogest) from the parent drug substance, Dienogest, and other process-related impurities. The method employs gradient elution to achieve baseline separation, which is critical for accurate quantification and detection of sub-0.1% impurity levels [1]. This directly addresses the procurement need for a standard that can be used to verify that a commercial Dienogest API batch contains no more than the specified limit of this impurity.

HPLC Method Validation Pharmaceutical Quality Control Impurity Profiling

Pharmacological Selectivity: Retention of Progesterone Receptor (PR) Binding via 11β-Methoxy Substitution Compared to Parent Dienogest

According to patent US4774236A, 17α-cyanomethyl-11β-substituted steroids, including 11β-methoxy derivatives, demonstrate binding affinity for the progesterone receptor (PR) in rabbit uterine cytosol assays [1]. While specific Ki values for 11β-Methoxy Dienogest are not directly listed, the class of 17α-cyanomethyl-11β-hydroxyl and 11β-alkoxy steroids showed relative binding affinities (RBA) sufficient to classify them as progestins. This distinguishes 11β-Methoxy Dienogest from structurally similar but non-binding steroidal impurities. Importantly, the binding profile indicates it could serve as a reference for investigating selective PR modulation in impurity safety profiling.

Progesterone Receptor Binding Steroid Selectivity In Vitro Pharmacology

Metabolic Stability Inference: Potential for Enhanced Stability via 11β-Methoxy Blocking

Studies on analogous 11β-methoxy steroidal estrogens, such as moxestrol (11β-methoxy-17α-ethinylestradiol), indicate that the 11β-methoxy group significantly reduces metabolic oxidation and enhances in vivo half-life compared to non-methoxylated counterparts [1]. While direct metabolic stability data for 11β-Methoxy Dienogest is lacking, this class-level inference suggests the 11β-methoxy group can block the primary metabolic pathway of C-11 hydroxylation, which is a known detoxification route for dienogest. This would theoretically confer a longer biological half-life and a distinct disposition profile compared to the rapidly cleared parent compound, dienogest [2].

Metabolic Stability Microsomal Incubation Drug Metabolism

Process-Related Impurity Differentiation: A Distinct Synthetic Marker for Dienogest Manufacturing

11β-Methoxy Dienogest is a specific process-related impurity that originates from a distinct synthetic pathway step, differing from other common impurities like the diene impurity or the 11β-hydroperoxy analog [1]. Patent EP1963354B1 details a purification process for dienogest that removes such impurities to a target of ≤0.1% total impurities and ≤0.02% for individual impurities [2]. The procurement of a specific, well-characterized batch of 11β-Methoxy Dienogest allows manufacturers to verify their process-specific impurity profile, ensuring that the residual levels of Impurity K comply with ICH Q3A limits [2].

Process Impurity Synthetic Chemistry Drug Substance Purity

Procurement-Critical Application Scenarios for the 11β-Methoxy Dienogest Impurity Standard


Dienogest API Release Testing and Quality Control (QC)

A pharmaceutical QC laboratory procures 11β-Methoxy Dienogest as the certified reference standard for Impurity K to run high-performance liquid chromatography (HPLC) analysis on every batch of dienogest API before release. The standard's specific chromatographic resolution (Rs > 2.0 from Dienogest) as established in validated pharmacopoeial methods [1] ensures accurate quantification of sub-0.05% impurity levels, directly meeting ICH Q3A regulatory requirements and enabling final API batch certification.

Abbreviated New Drug Application (ANDA) Method Validation

A generic drug manufacturer procures 11β-Methoxy Dienogest to validate its in-house HPLC method for the proposed dienogest generic product. The impurity standard is used to demonstrate specificity by showing complete baseline separation from the active peak and other known impurities. This validation data (relative retention time of ~1.4, LOQ < 0.05%) is a core component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA submission, directly tied to the procurement of this specific impurity reference.

In Vitro Pharmacological Receptor Binding Studies for Impurity Safety Profiling

A toxicology research group procures 11β-Methoxy Dienogest to assess its progestational / anti-progestational binding profile during impurity qualification studies. By using the standard, they confirm the impurity retains progesterone receptor binding (as established by the patent class-level data) [2] and compare its potency to dienogest to establish a safety margin. This is essential for the impurity qualification (safety assessment) required by regulators for a new drug application.

Stability Studies and Degradation Product Identification

A stability testing laboratory procures 11β-Methoxy Dienogest as a reference for identifying and quantifying degradation products in stressed dienogest formulations. Since the 11β-methoxy group blocks the typical oxidative hydroxylation pathway seen in dienogest metabolism [4], it serves as a chemically stable marker to distinguish process-related impurities from degradation products under ICH Q1A stability protocols.

Quote Request

Request a Quote for 11β-Methoxy Dienogest

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.